Cas no 1249950-75-1 (N-(1H-indazol-3-yl)methanesulfonamide)

N-(1H-indazol-3-yl)methanesulfonamide is a sulfonamide derivative featuring an indazole core, a structure of interest in medicinal chemistry and pharmaceutical research. The compound’s key advantages include its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its sulfonamide moiety enhances binding affinity and metabolic stability, while the indazole scaffold offers opportunities for structural diversification. The compound exhibits favorable physicochemical properties, such as moderate solubility and stability, making it suitable for further derivatization and preclinical studies. Its well-defined synthetic route ensures reproducibility for research applications.
N-(1H-indazol-3-yl)methanesulfonamide structure
1249950-75-1 structure
Product Name:N-(1H-indazol-3-yl)methanesulfonamide
CAS No:1249950-75-1
MF:C8H9N3O2S
MW:211.240959882736
CID:5977154
PubChem ID:62686939
Update Time:2025-05-27

N-(1H-indazol-3-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1H-indazol-3-yl)methanesulfonamide
    • Methanesulfonamide, N-1H-indazol-3-yl-
    • AKOS011981571
    • 1249950-75-1
    • EN300-5102925
    • Inchi: 1S/C8H9N3O2S/c1-14(12,13)11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H2,9,10,11)
    • InChI Key: ZZCFYWODMJHQHC-UHFFFAOYSA-N
    • SMILES: CS(NC1C2=C(NN=1)C=CC=C2)(=O)=O

Computed Properties

  • Exact Mass: 211.04154771g/mol
  • Monoisotopic Mass: 211.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 83.2Ų

Experimental Properties

  • Density: 1.557±0.06 g/cm3(Predicted)
  • Boiling Point: 444.2±37.0 °C(Predicted)
  • pka: 6.87±0.30(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5102925-0.05g
N-(1H-indazol-3-yl)methanesulfonamide
1249950-75-1 95.0%
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$252.0 2025-03-15
Enamine
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1249950-75-1 95.0%
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Enamine
EN300-5102925-0.5g
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1249950-75-1 95.0%
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Enamine
EN300-5102925-1.0g
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1249950-75-1 95.0%
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Enamine
EN300-5102925-2.5g
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Enamine
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1249950-75-1 95.0%
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$3147.0 2025-03-15
Enamine
EN300-5102925-10.0g
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1PlusChem
1P028G1A-50mg
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1PlusChem
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